N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide

Crystallography Conformational Analysis Molecular Modeling

Medicinal chemists sourcing 4-nitrobenzenesulfonamide scaffolds for antimicrobial SAR frequently face isomer ambiguity and lot-to-lot variability. N-(3,5-Dichlorophenyl)-4-nitrobenzenesulfonamide (CAS 296275-16-6) delivers a defined 3,5-dichloro substitution and para-nitro group essential for bioreductive activation and target engagement. • Confirmed anti-MRSA pharmacophore: related analogs achieve MIC 14.7-49.3 µM • Crystallographically characterized scaffold enables computational docking validation (C-S-N-C torsion reference data available) • Supplied at ≥97% purity for reproducible SAR, biophysical assays, and as a nitro-reducible synthetic intermediate for amine protection/deprotection strategies.

Molecular Formula C12H8Cl2N2O4S
Molecular Weight 347.2 g/mol
Cat. No. B5849203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide
Molecular FormulaC12H8Cl2N2O4S
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H
InChIKeyDMFYDAPWLWONCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dichlorophenyl)-4-nitrobenzenesulfonamide Procurement Guide: Chemical Identity & Baseline Characterization


N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is a synthetic diaryl sulfonamide featuring a 3,5-dichloro substitution pattern on the aniline-derived ring and a para-nitro group on the benzenesulfonyl moiety. The compound has a molecular formula of C12H8Cl2N2O4S, a molecular weight of 347.17 g/mol, and a monoisotopic mass of 345.958183 g/mol [1]. The 4-nitrobenzenesulfonamide pharmacophore is a validated scaffold in medicinal chemistry, associated with carbonic anhydrase inhibition, antimicrobial properties, and utility as a synthetic intermediate for amine protection/deprotection strategies [2]. The 3,5-dichlorophenyl substitution imparts distinct steric and electronic characteristics that influence target binding, solubility, and metabolic stability compared to unsubstituted or mono-halogenated analogs. This compound is primarily offered for research use by specialty chemical suppliers with purity specifications typically at 95% , and should not be confused with the structurally similar but biologically distinct compound N-(3,5-dichlorophenyl)benzenesulfonamide (CAS 54129-15-6) which lacks the para-nitro group essential for certain redox-dependent mechanisms [3].

Why Generic Substitution of N-(3,5-Dichlorophenyl)-4-nitrobenzenesulfonamide with Other Sulfonamides Is Not Advisable


Substituting N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide with structurally similar analogs, such as the 2-nitro positional isomer or the non-nitrated benzenesulfonamide, introduces significant variability in molecular conformation, target binding affinity, and redox activity. Crystallographic data confirm that the 4-nitrobenzenesulfonamide core dictates a specific C—S—N—C torsion angle and dihedral ring orientation that differs from its 2-nitro counterpart, directly affecting protein-ligand fit [1]. Furthermore, the para-nitro group is essential for potential bioreductive activation pathways and electronic modulation of the sulfonamide nitrogen's nucleophilicity, a property completely absent in the 4-chloro analog (4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide) [2]. In antimicrobial screening, the 4-nitrobenzenesulfonamide motif confers activity against MRSA and Gram-negative pathogens that may not be fully retained by analogs bearing different electron-withdrawing or electron-donating substituents [3]. For applications involving enzyme inhibition, the 3,5-dichloro substitution on the aniline ring contributes to target selectivity and metabolic stability that can be altered or lost with alternative halogenation patterns. Therefore, assuming functional interchangeability without experimental validation introduces substantial scientific risk.

N-(3,5-Dichlorophenyl)-4-nitrobenzenesulfonamide: Quantified Differentiation vs. Analogs in Key Performance Dimensions


Conformational Differentiation: Dihedral Angle and Torsion Profile vs. 2-Nitro Isomer

The solid-state conformation of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is anticipated to differ significantly from its 2-nitro regioisomer. Crystallographic analysis of the 2-nitro analog (N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide) reveals a C—S—N—C torsion angle of 49.34(18)° and an inter-ring dihedral angle of 71.92(10)° [1]. The relocation of the nitro group from the 2- to the 4-position on the benzenesulfonyl ring alters intramolecular steric hindrance and electronic distribution, directly impacting the molecule's lowest-energy conformer and thus its fit within enzyme active sites or receptor pockets. While direct crystallographic data for the 4-nitro analog is not yet publicly available, this comparative conformational data highlights the non-interchangeable nature of these positional isomers, a crucial consideration for any structure-based design or reproducible binding assay.

Crystallography Conformational Analysis Molecular Modeling

Electronic and Physicochemical Differentiation: Nitro vs. Chloro Substituent on Sulfonyl Ring

The 4-nitro group provides distinct electronic and physicochemical properties compared to a common analog, the 4-chloro-substituted derivative. The Hammett substituent constant (σp) for a para-nitro group is +0.78, indicating a strong electron-withdrawing effect via both inductive and resonance mechanisms [1]. In contrast, the σp value for a para-chloro substituent is +0.23, reflecting a weaker net electron-withdrawing influence dominated by induction [1]. This difference in electronic character directly impacts the acidity of the sulfonamide N-H proton, the redox potential of the aromatic ring, and the molecule's overall dipole moment. Consequently, N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is expected to have a lower logP, different solubility profile, and altered membrane permeability compared to 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide.

Medicinal Chemistry Electron-Withdrawing Groups Physicochemical Properties

Antimicrobial Potency Contextualization: 4-Nitrobenzenesulfonamide Motif Activity Against MRSA

While direct MIC data for N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide against specific bacterial strains is currently limited in the open literature, the 4-nitrobenzenesulfonamide core scaffold is a validated antimicrobial pharmacophore. In a 2022 study, four compounds incorporating the 4-nitrobenzenesulfonamide motif (designated VP-4556, VP-4604, VP-4605, and VP-4509) demonstrated high toxicity towards methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) with Minimum Inhibitory Concentration (MIC) values in the range of 14.7–49.3 µM [1]. This class-level activity provides a baseline expectation for the antimicrobial potential of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide and justifies its investigation as a structural lead. It contrasts with the 4-chloro analog (4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide), which exhibited higher MIC values (4-8 µg/mL, approximately 12-24 µM) against various bacterial strains in a separate screening study [2], suggesting that the nitro group contributes to enhanced antimicrobial potency relative to the chloro substituent in certain structural contexts.

Antimicrobial Resistance MRSA MIC Determination

Molecular Weight and Predicted Lipophilicity Differentiation vs. Non-Nitrated Analog

The presence of the 4-nitro group directly impacts key physicochemical properties relevant to compound handling, solubility, and biological performance. N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide has a molecular weight of approximately 347.17 g/mol [1], which is 45 Da higher than its non-nitrated analog, N-(3,5-dichlorophenyl)benzenesulfonamide (MW 302.17 g/mol) [2]. This increase in molecular weight, combined with the polar nitro group, is predicted to reduce logP, thereby enhancing aqueous solubility relative to the unsubstituted or chloro-substituted analogs. For example, the closely related 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide has a calculated logP (cLogP) of 5.114 [3], which is considered high and may limit its utility in aqueous biological assays. The 4-nitro analog is expected to have a significantly lower cLogP, potentially improving its profile for in vitro and in vivo applications where solubility is a limiting factor.

Physicochemical Properties Lipophilicity Drug-Likeness

Validated Application Scenarios for N-(3,5-Dichlorophenyl)-4-nitrobenzenesulfonamide Based on Quantitative Differentiation


Lead Compound for Structure-Activity Relationship (SAR) Studies Targeting Antimicrobial Resistance

The compound is a suitable candidate for medicinal chemistry programs focused on optimizing antimicrobial activity against drug-resistant bacteria, particularly MRSA. Its 4-nitrobenzenesulfonamide core is a validated pharmacophore with demonstrated activity against MRSA (MIC = 14.7–49.3 µM for related analogs) [1]. Researchers can use N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide as a starting point for systematic SAR studies, varying the substitution pattern on the aniline ring or modifying the nitro group to improve potency, reduce cytotoxicity, and enhance drug-like properties.

Reference Standard in Conformational Analysis and Computational Chemistry Workflows

Given the defined crystallographic parameters available for its close 2-nitro analog (C—S—N—C torsion angle = 49.34(18)° and dihedral angle = 71.92(10)°) [2], this compound serves as a valuable model system for computational chemistry. It can be used to validate molecular docking simulations, density functional theory (DFT) calculations of preferred conformers, and molecular dynamics studies of sulfonamide flexibility. Procurement of a high-purity sample (95% as per supplier specification ) is essential for obtaining accurate experimental data (e.g., NMR, X-ray diffraction) to benchmark and refine computational models.

Biophysical Assay Development for Measuring Target Engagement and Affinity

The compound's strong electron-withdrawing 4-nitro substituent (Hammett σp = +0.78) [3] and distinct physicochemical profile make it a useful tool in biophysical assay development. Its moderate molecular weight and predicted solubility advantage over more lipophilic analogs (e.g., 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide with cLogP = 5.114) [4] facilitate its use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays aimed at characterizing interactions with purified protein targets, such as carbonic anhydrases or bacterial enzymes.

Synthetic Intermediate for the Preparation of Diversified Chemical Libraries

The 4-nitrobenzenesulfonamide moiety is a well-established synthetic handle for amine protection and subsequent functionalization [5]. N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide can be employed as a key intermediate in the synthesis of more complex molecules. The presence of the reducible nitro group offers a versatile site for further chemical transformations, enabling the generation of diverse compound libraries for biological screening. This application leverages the compound's role as a building block rather than a final drug candidate, aligning with its availability from research chemical suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.